
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H4BrClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of N-Methoxy-N-methylacetamide with 2-Bromo-3-chlorothiophene . The reaction typically requires specific conditions such as the presence of a base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced thiophene derivatives.
Applications De Recherche Scientifique
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-chlorothiophen-3-yl)ethanone involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-3-chlorothiophen-2-yl)ethanone: Similar structure with different positions of substituents.
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: A pyridine analog with similar substituents.
Propriétés
Numéro CAS |
1782638-18-9 |
|---|---|
Formule moléculaire |
C6H4BrClOS |
Poids moléculaire |
239.52 g/mol |
Nom IUPAC |
1-(5-bromo-2-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 |
Clé InChI |
KDMIXGMTWAJNNT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(SC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)
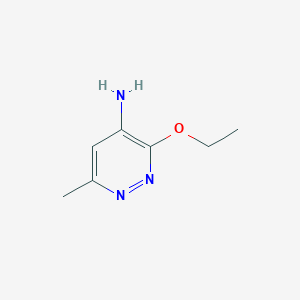
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)
![2-(3,5-Dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15246743.png)

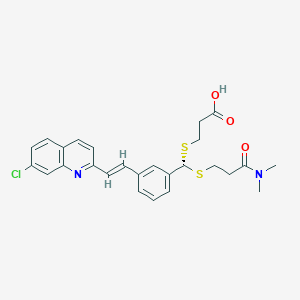
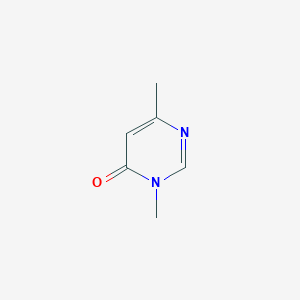
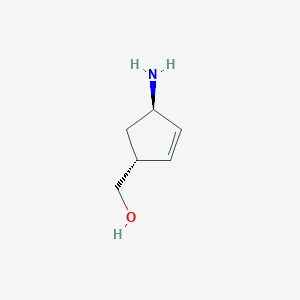


![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)
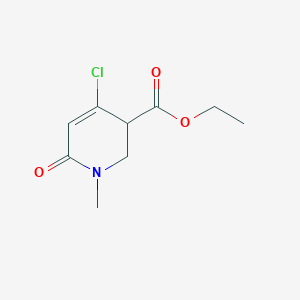
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
